molecular formula C24H25N3O3S B2448003 N1-(4-ethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898407-72-2

N1-(4-ethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2448003
CAS RN: 898407-72-2
M. Wt: 435.54
InChI Key: DKBFFDRWXNYABV-UHFFFAOYSA-N
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Description

N1-(4-ethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as EI-OXA-44, is a small molecule compound that has been developed for potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its unique structure and mechanism of action make it a valuable tool for further research.

Scientific Research Applications

  • Synthetic Methodologies and Chemical Properties : A study by Mamedov et al. (2016) presented a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the operational simplicity and high yield of this method. This contributes to the understanding of the synthesis of related oxalamide compounds (Mamedov et al., 2016).

  • Pharmacological Activities : Research on compounds with structural similarities to N1-(4-ethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has shown various pharmacological activities. For instance, Attimarad et al. (2017) synthesized compounds with anti-inflammatory, analgesic, and antioxidant activities, which were further analyzed through molecular docking studies (Attimarad et al., 2017).

  • Antimicrobial and Antifungal Properties : Debnath and Ganguly (2015) synthesized derivatives with antimicrobial and antifungal activities, highlighting the potential of these compounds in addressing pathogenic microorganisms (Debnath & Ganguly, 2015).

  • Potential in Anticancer Research : Penthala et al. (2010) evaluated the cytotoxicity of similar analogs against various human tumor cell lines, indicating their potential utility in anticancer drug development (Penthala et al., 2010).

  • Experimental and Theoretical Characterization : Sarac (2020) conducted both experimental and theoretical characterization of a synthesized compound, employing techniques like Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR), demonstrating the compound's properties and potential applications (Sarac, 2020).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-2-30-19-11-9-18(10-12-19)26-24(29)23(28)25-16-21(22-8-5-15-31-22)27-14-13-17-6-3-4-7-20(17)27/h3-12,15,21H,2,13-14,16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBFFDRWXNYABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-ethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

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